Gentamicin X2

Content Navigation

CAS Number

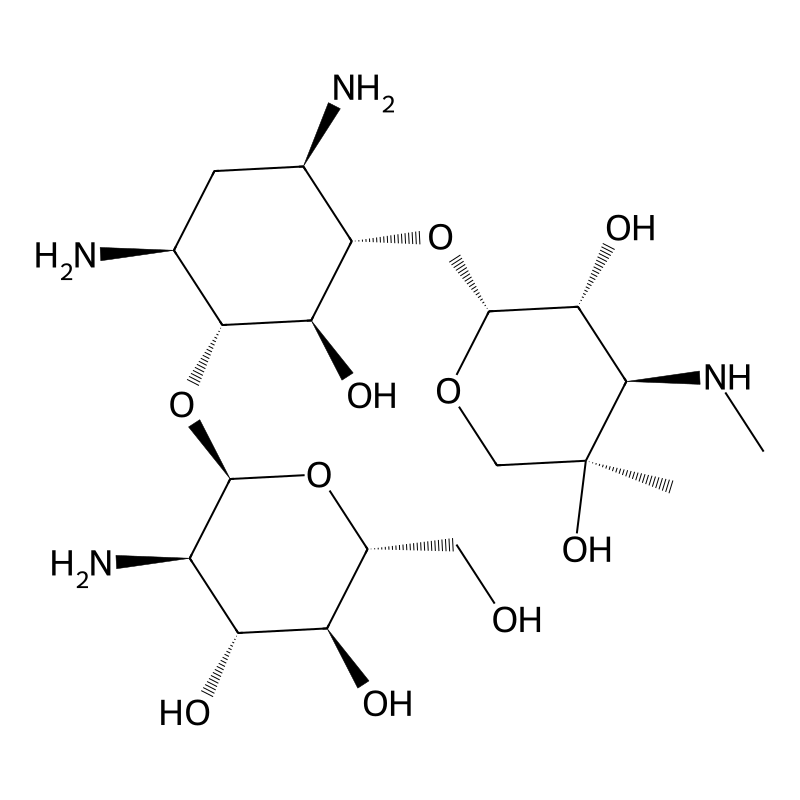

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Gentamicin Biosynthesis:

Gentamicin X2 serves as the last common intermediate in the biosynthetic pathway of the gentamicin C complex. This means it acts as the starting point for the final modifications that lead to the various individual components of the complex, such as gentamicin C1 and C2. Studying the enzymes and genes involved in this process from gentamicin X2 onwards has provided valuable insights into the biosynthesis of these clinically relevant antibiotics. [Source: National Institutes of Health (.gov) - "Delineating the Biosynthesis of Gentamicin X2, the Common Precursor of the Gentamicin C Antibiotic Complex" ]

Exploring New Therapeutic Applications:

Beyond its role in gentamicin C biosynthesis, research is ongoing to explore the potential of gentamicin X2 for alternative therapeutic applications. These areas include:

- Investigating its activity against other pathogens: While not directly used as an antibiotic, studies are exploring whether gentamicin X2 might possess antibacterial activity against other types of bacteria beyond those targeted by the gentamicin C complex. [Source: National Institutes of Health (.gov) - "Aminoglycoside gentamicin research: fundamental progress and new application prospects" ]

- Researching potential applications beyond antibiotics: Preliminary research suggests gentamicin X2 might have other potential uses, such as in neuromuscular disorders or ** cystic fibrosis**, although much more research is needed in these areas. [Source: National Institutes of Health (.gov) - "Synthesis of Gentamicin Minor Components: Gentamicin B1 and Gentamicin X2" ]

Gentamicin X2 is a naturally occurring aminoglycoside antibiotic derived from the bacterium Micromonospora purpurea. It is part of the gentamicin complex, which consists of several components, including gentamicin C1, C1a, C2, and C2a. Gentamicin X2, although a minor component, has garnered attention due to its unique pharmacological properties and potential therapeutic applications, particularly in treating Gram-negative bacterial infections .

The biosynthesis of gentamicin X2 involves several enzymatic reactions. Initially, gentamicin A2 is modified through a series of steps that include oxidation, transamination, and methylation. Specifically, the secondary alcohol at C-3″ of gentamicin A2 is converted to an amine by the action of oxidoreductase GenD2 and transaminase GenS2. This amine undergoes methylation by S-adenosyl-l-methionine-dependent methyltransferase GenN to form gentamicin A. The final step involves the C-methylation at C-4″ catalyzed by the radical SAM-dependent enzyme GenD1, resulting in the formation of gentamicin X2 .

Gentamicin X2 exhibits significant biological activity as an antibiotic. It has been identified as a potent readthrough agent for nonsense mutations in messenger RNA, which can lead to premature stop codons responsible for various inherited diseases. Studies have shown that gentamicin X2 has superior readthrough potency compared to other components of the gentamicin complex and even some synthetic aminoglycosides like G418. Its safety profile also appears favorable, with lower nephrotoxicity observed in animal models .

Gentamicin X2 can be synthesized through various methods, including:

- Glycosylation Reactions: This involves the use of protected garamine derivatives and reactions such as the Lemieux–Nagabhushan reaction and Koenigs–Knorr reaction to form glycosidic bonds.

- Modification of Existing Compounds: Derivatives of gentamicin X2 can be synthesized by modifying its structure at specific positions to enhance stability and reduce inactivation by phosphorylation .

Research into the interactions of gentamicin X2 with cellular components indicates that it binds effectively to the bacterial ribosome's 30S subunit. This binding disrupts protein synthesis by preventing accurate tRNA-mRNA pairing and promoting misreading during translation. Additionally, gentamicin X2 has been studied for its safety profile compared to other aminoglycosides, revealing a better balance between efficacy and toxicity .

Gentamicin X2 shares structural and functional similarities with several other aminoglycoside antibiotics. Here are some notable comparisons:

| Compound | Source | Activity | Unique Features |

|---|---|---|---|

| Gentamicin C1 | Micromonospora purpurea | Broad-spectrum antibiotic | Major component of gentamicin complex |

| Gentamicin C1a | Micromonospora purpurea | Similar to C1 but with slight modifications | Variants have different side chains |

| Gentamicin C2 | Micromonospora purpurea | Effective against Gram-negative bacteria | Contains unique hydroxyl groups |

| G418 | Synthetic | Potent readthrough agent | Higher nephrotoxicity compared to gentamicins |

| Neomycin | Streptomyces fradiae | Broad-spectrum antibiotic | Known for higher ototoxicity |

Gentamicin X2 stands out due to its potent readthrough activity and comparatively lower toxicity profile, making it a candidate for further therapeutic development in treating genetic disorders related to nonsense mutations .

Gentamicin X2 occupies a central position in the biosynthetic pathway of gentamicin, representing the culmination of several enzymatic transformations starting from D-glucose-6-phosphate and leading to a pseudotrisaccharide structure. The biosynthesis of gentamicin X2 involves four enzyme-catalyzed steps from the first-formed pseudotrisaccharide gentamicin A2. These transformations involve oxidoreduction, transamination, and methylation reactions that create the unique structure of gentamicin X2, which then serves as the branch point for the diverse components of the gentamicin C complex.

Genetic Determinants and Cluster Organization in Micromonospora spp.

The biosynthesis of gentamicin is encoded by a complex gene cluster in Micromonospora echinospora, the primary producer organism of this antibiotic. Initial genomic investigations identified a region of the M. echinospora ATCC15835 chromosome encoding homologs of aminoglycoside biosynthesis genes, including gntB—a close homologue of the 2-deoxy-scyllo-inosose synthase gene (btrC) from butirosin-producing Bacillus circulans. This discovery represented the first report of a gene cluster involved in the biosynthesis of a 4,6-disubstituted aminocyclitol antibiotic.

Subsequent studies revealed a more extensive organization of the gentamicin biosynthetic gene cluster. Sequencing of a 14.04 kb region identified twelve open reading frames (ORFs), including four putative 2-deoxystreptamine (DOS) biosynthetic genes (gtmA, B, C, and D), five amino sugar biosynthetic genes (gtmE, G, H, I, and gacB), and two aminoglycoside resistance genes (gtmF and J). The gtmA gene, when expressed in Escherichia coli, was shown to convert glucose-6-phosphate to 2-deoxy-scyllo-inosose (DOI), a key step in DOS biosynthesis.

Further genetic analysis uncovered additional genes involved in gentamicin biosynthesis. The extended gentamicin biosynthetic gene cluster (GenBank accession no. AJ628149) contains various genes encoding enzymes involved in the transformation of early intermediates. Notably, several genes encoding pyridoxal-dependent enzymes (GenB1, GenB2, GenB3, and GenB4) were identified and implicated in the later stages of gentamicin biosynthesis.

Interestingly, while most biosynthetic genes are clustered together, some crucial enzymes are encoded elsewhere in the genome. For example, GenL, responsible for terminal N-methylation steps, is located 2.54 Mbp away from the main gentamicin gene cluster.

Enzymatic Cascade from Gentamicin A2 to X2

The transformation of gentamicin A2 to gentamicin X2 involves a sequence of four enzyme-catalyzed steps that have been elucidated through targeted mutations and in vitro reconstitution of portions of the pathway. The pathway begins with gentamicin A2, which is formed when D-xylose is added to paromamine to generate the first intermediate of the gentamicin C complex pathway.

The biosynthetic pathway from gentamicin A2 to X2 has been delineated and involves the following sequential transformations:

- Oxidation of the secondary alcohol function at C-3" of gentamicin A2

- Transamination to convert the oxidized intermediate to an amine

- N-methylation of the newly formed amine

- C-methylation at C-4" to form gentamicin X2

These transformations are catalyzed by four specific enzymes: GenD2, GenS2, GenN, and GenD1, respectively.

Dual-Function Oxidoreductase/Transaminase Systems (GenD2-GenS2)

The first step in the conversion of gentamicin A2 to gentamicin X2 involves the transformation of the secondary alcohol function at C-3" to an amine, which occurs through the tandem operation of two enzymes: the oxidoreductase GenD2 and the transaminase GenS2.

GenD2 is an NAD-dependent oxidoreductase that catalyzes the oxidation of the hydroxyl group at C-3" of gentamicin A2 to generate an intermediate ketone. This reaction prepares the molecule for subsequent transamination. The crystal structure of GenD2 and detailed mechanistic studies have provided insights into its catalytic mechanism.

Following oxidation by GenD2, the transaminase GenS2 catalyzes the conversion of the ketone intermediate to an amine at the C-3" position. This transamination reaction replaces the oxygen with a nitrogen atom, creating a key structural feature necessary for downstream modifications.

The coordinated action of GenD2 and GenS2 represents a common strategy in aminoglycoside biosynthesis, where oxidoreductase-transaminase pairs work together to introduce amine functionality at specific positions. This dual-enzyme system ensures efficient and stereospecific transformation of hydroxyl groups to amines, which are essential for the biological activity of aminoglycoside antibiotics.

Radical SAM-Dependent C-Methylation by GenD1

After the introduction of an amine at C-3" and its subsequent N-methylation by GenN to form gentamicin A, the final step in the biosynthesis of gentamicin X2 is C-methylation at C-4". This reaction is catalyzed by GenD1, a radical S-adenosyl-L-methionine (SAM)-dependent and cobalamin-dependent enzyme.

GenD1 belongs to the growing family of radical SAM enzymes that utilize an unusual Fe-S center to generate a radical species through the reductive cleavage of S-adenosylmethionine. The radical SAM superfamily encompasses over 600 members and is involved in diverse reactions, including unusual methylations, isomerization, sulfur insertion, ring formation, anaerobic oxidation, and protein radical formation.

The mechanism of GenD1 involves:

- Formation of a 5'-deoxyadenosyl radical from SAM

- Hydrogen atom abstraction from the substrate (gentamicin A)

- Methyl transfer from methylcobalamin to the substrate radical

- Formation of gentamicin X2 with a new methyl group at C-4"

Studies have shown that C-methylation by GenD1 occurs with inversion of configuration at the chiral center, distinguishing it from other methyltransferases in the gentamicin pathway such as GenK, which operates with retention of configuration.

The cobalamin (vitamin B12) dependence of GenD1 is particularly interesting and places it in a specialized subgroup of radical SAM enzymes that utilize cobalamin as a methyl donor. This mechanism allows for the methylation of unreactive carbon centers that would be difficult to modify using conventional polar chemistry.

Branch Point Dynamics at Gentamicin X2

Gentamicin X2 represents a critical branch point in the biosynthesis of the gentamicin C complex, where the pathway diverges to form different components. The branching occurs due to the action of specific enzymes that modify gentamicin X2 at different positions, leading to structural diversity in the final gentamicin components.

The branch point nature of gentamicin X2 is essential for generating the mixture of related compounds that constitute the clinically used gentamicin C complex. Understanding the enzymology at this branch point has been crucial for elucidating the complete biosynthetic pathway and potentially manipulating it to produce specific gentamicin components.

GenK-Mediated C6'-Methylation and G418 Formation

One of the key branch pathways from gentamicin X2 involves methylation at the C-6' position, catalyzed by the methyltransferase GenK. GenK is a cobalamin-dependent radical SAM methyltransferase (Cbl-dependent RSMT) that catalyzes the methylation of gentamicin X2 to produce G418 (also known as geneticin).

The reaction catalyzed by GenK involves:

- Formation of a radical at C-6' through hydrogen atom abstraction

- Methylation of this position using methylcobalamin as a methyl donor

- Formation of G418 with a newly introduced methyl group at C-6'

Interestingly, unlike GenD1, the GenK-catalyzed methylation occurs with retention of configuration at the methylation site. This stereochemical outcome is significant because it demonstrates that even within the same biosynthetic pathway, radical SAM methyltransferases can exhibit different stereochemical courses.

The formation of G418 initiates a branch of the gentamicin pathway that leads to the production of gentamicin components C2a, C2, and C1. G418 undergoes dehydrogenation and amination at the C6' position by the dehydrogenase GenQ and the aminotransferase GenB1 to generate JI-20Ba and JI-20B.

Competing Pathways for C-Complex Component Diversification

From the branch point at gentamicin X2, two major competing pathways lead to the diverse components of the gentamicin C complex.

In the first pathway, gentamicin X2 bypasses GenK-mediated methylation and directly undergoes oxidation followed by amination at C-6' by GenQ and GenB1 to generate JI-20A. This intermediate leads to the formation of gentamicins C1a and C2b.

In the parallel pathway, as described earlier, gentamicin X2 is methylated by GenK to form G418, which proceeds through JI-20Ba and JI-20B to produce gentamicins C2a, C2, and C1.

The diversification is further enhanced by additional enzymatic transformations:

GenB2 exhibits 6'-epimerase activity, primarily interconverting C2a and C2, but is also able to epimerize JI-20Ba to JI-20Bb.

The 3',4'-didehydroxylation of JI-20A and JI-20Ba leads to C1a and C2a, respectively, a process involving GenP, GenB3, and GenB4.

Terminal N-methylation steps are catalyzed by GenL, which adds methyl groups to the 6'-N position of C1a and C2 to form C2b and C1, respectively.

The table below summarizes the key enzymes involved in the branching pathways from gentamicin X2:

| Enzyme | Function | Substrate | Product | Pathway |

|---|---|---|---|---|

| GenK | C6'-methyltransferase | Gentamicin X2 | G418 | C2a, C2, C1 pathway |

| GenQ | Dehydrogenase | Gentamicin X2/G418 | 6'-dehydro intermediates | Both pathways |

| GenB1 | Aminotransferase | 6'-dehydro intermediates | JI-20A/JI-20Ba | Both pathways |

| GenB2 | 6'-epimerase | JI-20Ba/C2a | JI-20Bb/C2 | C2, C1 pathway |

| GenB3/GenB4/GenP | Didehydroxylation enzymes | JI-20A/JI-20Ba | C1a/C2a | Both pathways |

| GenL | 6'-N-methyltransferase | C1a/C2 | C2b/C1 | Both pathways |

The intricate interplay between these enzymatic pathways from the gentamicin X2 branch point allows for the production of the diverse components of the gentamicin C complex. Understanding these competing pathways has been critical for efforts to manipulate the biosynthesis to produce specific gentamicin components with potentially improved therapeutic properties or reduced toxicity.

The three-dimensional structure of GenB2, the enzyme responsible for the epimerization of gentamicin C2a to gentamicin C2, has been elucidated through high-resolution X-ray crystallography studies [3] [9]. The enzyme was successfully crystallized in three distinct complexes: the holo form containing pyridoxamine 5-phosphate, and two ternary complexes with the substrate analogues gentamicin X2 and G418 [3] [9]. All crystal structures were obtained at atomic resolution of 1.35 Å, belonging to the space group C222₁ with a single protomer present in the asymmetric unit [9].

Table 1: X-ray Crystallography Data for GenB2 Complexes

| Complex | Resolution (Å) | Space Group | Asymmetric Unit | Active Form | Cofactor State | Key Finding |

|---|---|---|---|---|---|---|

| GenB2-PMP (holo form) | 1.35 | C222₁ | Single protomer | Dimer (symmetry operation) | Pyridoxamine 5-phosphate | No Schiff base formation with Lys227 |

| GenB2-PMP-Gentamicin X2 | 1.35 | C222₁ | Single protomer | Dimer (symmetry operation) | Pyridoxamine 5-phosphate | Substrate analog binding mode |

| GenB2-PMP-G418 | 1.35 | C222₁ | Single protomer | Dimer (symmetry operation) | Pyridoxamine 5-phosphate | Alternative substrate binding |

The crystallographic analysis revealed that GenB2 adopts the characteristic pyridoxal phosphate-dependent enzyme class I fold, consisting of three distinct domains [9]. The large domain contains a seven-stranded mixed β-sheet with four parallel and three antiparallel strands, accompanied by six α-helices, and serves as the pyridoxal phosphate-binding domain [9]. The small N-terminal domain spans residues Met1 to Gly44 and is predominantly formed by a long N-terminal loop and a three-stranded antiparallel β-sheet [9]. The C-terminal domain comprises five α-helices and a two-stranded antiparallel β-sheet [9].

A notable finding from the crystallographic studies is the absence of Schiff base formation between the cofactor and the catalytic lysine residue Lys227 in all solved structures [9]. Instead, the structures reveal the presence of pyridoxamine 5-phosphate as the predominant coenzyme state bound to the enzyme [9]. This observation suggests that the enzyme was captured in its post-catalytic state during crystallization [9].

The active site of GenB2 is located in a deep cavity formed by a groove at the interface between the two protomers of the functional dimer [9]. Each subunit contributes essential residues for substrate and cofactor binding, with the contact interface between protomers spanning an area of 3300 Ų [9]. The interface is predominantly stabilized through hydrophobic contacts [9].

Active Site Architecture for Substrate-Specific Modifications

The active site architecture of GenB2 exhibits several unique structural features that enable its unprecedented epimerase function within the type I pyridoxal phosphate-dependent enzyme family [9] [25]. The enzyme's active site is specifically tailored to accommodate aminoglycoside substrates through a negatively charged groove that complements the positively charged nature of these compounds [9].

Table 2: Active Site Architecture of GenB2

| Structural Feature | Description | Functional Role |

|---|---|---|

| Large domain | 7-stranded mixed β-sheet with 6 α-helices (PLP-binding domain) | Houses PLP cofactor and substrate binding |

| Small N-terminal domain | Met1-Gly44: long N-terminal loop + 3-stranded antiparallel β-sheet | Contains critical Cys73 for epimerase mechanism |

| C-terminal domain | 5 α-helices + 2-stranded antiparallel β-sheet | Contributes to substrate specificity |

| Active site location | Deep cavity at dimer interface | Formed by both protomers |

| Interface area | 3300 Ų | Predominantly hydrophobic contacts |

| Key catalytic residue | Cys73 (N-terminal domain) | Essential for epimerase activity |

| PLP-binding residues | Lys227, Asp199, Tyr124 | Anchor PMP cofactor |

| Substrate binding groove | Negatively charged, complementary to positively charged substrate | Accommodates aminoglycoside substrates |

The pyridoxamine 5-phosphate cofactor forms an extensive hydrogen bond network with protein residues from both protomers [9]. Critical interactions include the catalytic residue Lys227, which interacts with the primary amine of the coenzyme, and the conserved Asp199, which interacts with the nitrogen of the pyridine ring [9]. Additional stabilizing interactions involve Tyr124, which performs both hydrogen bonding and edge-π interactions with the pyridoxamine 5-phosphate ring [9].

The most remarkable aspect of GenB2's active site architecture is the presence of an unprecedented cysteine residue, Cys73, located near the N-terminus [9] [25]. This residue is absent in typical fold III pyridoxal phosphate-dependent epimerases and represents a novel catalytic mechanism for this enzyme class [9]. Site-directed mutagenesis studies have demonstrated that substitution of Cys73 with either serine or alanine completely abolishes the epimerase function, confirming its critical involvement in the catalytic mechanism [9] [25].

The substrate-binding site accommodates gentamicin analogues through specific interactions with their aminoglycoside structure [9]. G418 and gentamicin X2 bind within the negatively charged groove, with the hydroxyl group at C-6′ positioned appropriately for the epimerization reaction [4] [9]. The binding mode reveals that the enzyme can accommodate substrates with minor structural variations, explaining its ability to process both JI-20Ba and related compounds [5].

Table 3: GenB2 Epimerase Structural and Functional Parameters

| Parameter | Value/Description |

|---|---|

| Enzyme | GenB2 |

| Substrate | Gentamicin C2a |

| Product | Gentamicin C2 |

| Reaction Type | Epimerization |

| Cofactor | Pyridoxal 5-phosphate |

| Fold Type | Type I PLP-dependent |

| Key Catalytic Residue | Cys73 (N-terminal) |

| Crystal Structure Resolution | 1.35 Å |

| Space Group | C222₁ |

| Mechanism | Unprecedented cysteine-mediated epimerization |

Cobalamin-Dependent Radical S-Adenosylmethionine Methyltransferase Mechanisms

The cobalamin-dependent radical S-adenosylmethionine methyltransferases GenK and GenD1 represent critical enzymes in gentamicin X2 modification, catalyzing the methylation reactions that define the branching pathways of gentamicin biosynthesis [6] [12] [13]. These enzymes utilize a sophisticated mechanism involving both cobalamin and iron-sulfur cluster cofactors to achieve methylation at unactivated carbon centers [12] [13].

GenK catalyzes the methylation of the 6′-carbon of gentamicin X2 to produce G418, representing a crucial branch point in gentamicin biosynthesis [12] [13]. The enzyme contains a reduced [4Fe-4S]¹⁺ cluster that initiates the reaction through reductive homolysis of S-adenosylmethionine, generating methionine and a 5′-deoxyadenosyl radical [12] [13]. This radical selectively abstracts the 6′-pro-R-hydrogen atom from gentamicin X2, creating a substrate radical intermediate [12] [13].

Table 4: GenK Methyltransferase Kinetic and Mechanistic Parameters

| Parameter | Value/Description |

|---|---|

| Enzyme | GenK |

| Substrate | Gentamicin X2 |

| Product | G418 |

| Reaction Type | C-6′ methylation |

| Cofactor | Cobalamin, SAM, [4Fe-4S] cluster |

| Stereochemistry | Retention of configuration |

| Hydrogen Abstraction | 6′-pro-R-hydrogen |

| Stoichiometry | 1:1:1 (G418:SAH:5′-dAdo) |

| Methylation Source | S-methyl group from SAM |

| Mechanism | Radical SAM-dependent methylation |

The methylation proceeds with retention of configuration at the C6′ position, indicating that free rotation of the radical-bearing carbon is prevented and the radical S-adenosylmethionine machinery sits adjacent rather than opposite to the methylcobalamin cofactor with respect to the substrate [12] [13]. The reaction produces G418, S-adenosylhomocysteine, and 5′-deoxyadenosine in a 1:1:1 stoichiometry, confirming the proposed mechanism [12] [18].

GenD1 operates through a similar cobalamin-dependent radical S-adenosylmethionine mechanism to catalyze the C-4″ methylation of gentamicin A, producing gentamicin X2 [6] [16]. This methylation represents the final step in the formation of the branch point intermediate that serves as the substrate for both GenK and subsequent enzymatic modifications [6].

Table 5: Cobalamin-Dependent Radical SAM Methyltransferase Mechanisms

| Enzyme | Iron-Sulfur Cluster | Cobalamin Form | Initiation Step | Hydrogen Abstraction | Methyl Transfer | Products | Cofactor Regeneration |

|---|---|---|---|---|---|---|---|

| GenK | [4Fe-4S]¹⁺ | Methylcobalamin | Reductive homolysis of SAM → 5′-dAdo radical | 6′-pro-R-hydrogen from C6′ of gentamicin X2 | From MeCbl to substrate radical | G418 + methionine + 5′-dAdo | Cbl(II) → Cbl(I) → MeCbl |

| GenD1 | [4Fe-4S]¹⁺ | Methylcobalamin | Reductive homolysis of SAM → 5′-dAdo radical | 4″-hydrogen from C4″ of gentamicin A | From MeCbl to substrate radical | Gentamicin X2 + methionine + 5′-dAdo | Cbl(II) → Cbl(I) → MeCbl |

The catalytic cycle involves multiple cofactor states and requires careful coordination between the radical S-adenosylmethionine machinery and the cobalamin system [13] [14]. Following hydrogen abstraction, the substrate radical attacks the methyl group of methylcobalamin, resulting in methyl transfer and formation of cob(II)alamin [13]. The cob(II)alamin intermediate must then be reduced to cob(I)alamin, which subsequently undergoes nucleophilic attack on a second molecule of S-adenosylmethionine to regenerate methylcobalamin [13] [14].

Table 6: GenD1 Methyltransferase Functional Parameters

| Parameter | Value/Description |

|---|---|

| Enzyme | GenD1 |

| Substrate | Gentamicin A |

| Product | Gentamicin X2 |

| Reaction Type | C-4″ methylation |

| Cofactor | Cobalamin, SAM, [4Fe-4S] cluster |

| Pathway Role | Branch point precursor formation |

| Mechanism | Cobalamin-dependent radical SAM methylation |

The structural organization of these cobalamin-dependent radical S-adenosylmethionine enzymes involves distinct domains for binding each cofactor, with the active site positioned to allow substrate access to both the iron-sulfur cluster and cobalamin [14] [35]. The arrangement creates an environment where the substrate can interact with both cofactor systems during the complex methylation process [14] [36].

XLogP3

Appearance

Wikipedia

Dates

Explore Compound Types